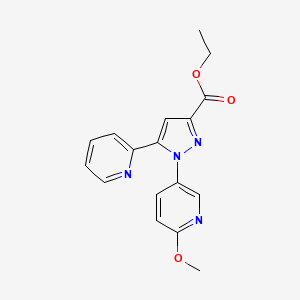
n-Allyl-n-((benzyloxy)carbonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Allyl-n-((benzyloxy)carbonyl)glycine is a compound that belongs to the class of N-acylglycines It is characterized by the presence of an allyl group and a benzyloxycarbonyl group attached to the glycine molecule
准备方法
Synthetic Routes and Reaction Conditions
n-Allyl-n-((benzyloxy)carbonyl)glycine can be synthesized through a series of chemical reactions. One common method involves the reaction of glycine with benzyloxycarbonyl chloride to form N-benzyloxycarbonylglycine. This intermediate is then reacted with allyl bromide in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
n-Allyl-n-((benzyloxy)carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Free amine.
Substitution: Various substituted allyl derivatives.
科学研究应用
n-Allyl-n-((benzyloxy)carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and other materials
作用机制
The mechanism of action of n-Allyl-n-((benzyloxy)carbonyl)glycine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active compound that exerts its effects on the target pathways .
相似化合物的比较
Similar Compounds
N-benzyloxycarbonylglycine: Lacks the allyl group but shares the benzyloxycarbonyl moiety.
N-allylglycine: Contains the allyl group but lacks the benzyloxycarbonyl group.
N-carbobenzoxyglycine: Another name for N-benzyloxycarbonylglycine.
Uniqueness
n-Allyl-n-((benzyloxy)carbonyl)glycine is unique due to the presence of both the allyl and benzyloxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications .
属性
CAS 编号 |
71931-22-1 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-8-14(9-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) |
InChI 键 |
CNDHJMGLYTXBGV-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![8-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B8636995.png)
![(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol](/img/structure/B8637000.png)

![3-Chloro-4-phenyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B8637020.png)

